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molecular formula C7H10ClN3O4 B8535976 (2R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methyl-1,2-propanediol

(2R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methyl-1,2-propanediol

Cat. No. B8535976
M. Wt: 235.62 g/mol
InChI Key: UEYAJHCNNXRAIQ-UHFFFAOYSA-N
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Patent
US07262212B2

Procedure details

2-Chloro-4-nitro-1H-imidazole (6.78 g, 46 mmol) and 2-methyloxiran-2-ylmethyl 4-nitrobenzoate (12 g, 51 mmol) were dissolved in ethyl acetate (24 ml), and triethylamine (1.3 ml, 9.2 mmol) was added to the solution. The resulting mixture was stirred under reflux for 14 hours. The reaction mixture was concentrated under reduced pressure, and methylene chloride (40 ml) was added to the residue. The resulting precipitates were filtered off, and dissolved in methanol (120 ml). To the solution, potassium carbonate (318 mg, 2.3 mmol) was added, and the resulting mixture was stirred at room temperature for 1 hour. To the resulting mixture, 6 N hydrochloric acid (0.8 ml) and magnesium sulfate (8 g) were added in this order with cooling on ice-bath, and the resulting mixture was stirred for 30 minutes. Insoluble matters were removed by filtration through Celite, and the filtrate was concentrated under reduced pressure. To the residue, ethyl acetate (6 ml) and toluene (60 ml) were added. The resulting precipitates were filtered off and dried at 50° C. to afford 2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole (7.88 g, yield 72%) as a white powder.
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
318 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][CH:4]=[C:5]([N+:7]([O-:9])=[O:8])[N:6]=1.[N+](C1C=CC(C([O:19][CH2:20][C:21]2([CH3:24])[CH2:23][O:22]2)=O)=CC=1)([O-])=O.C(N(CC)CC)C.Cl.S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)(=O)C.C(=O)([O-])[O-].[K+].[K+]>[Cl:1][C:2]1[N:3]([CH2:23][C:21]([OH:22])([CH3:24])[CH2:20][OH:19])[CH:4]=[C:5]([N+:7]([O-:9])=[O:8])[N:6]=1 |f:4.5,7.8.9|

Inputs

Step One
Name
Quantity
6.78 g
Type
reactant
Smiles
ClC=1NC=C(N1)[N+](=O)[O-]
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCC2(OC2)C)C=C1
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
Quantity
318 mg
Type
catalyst
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and methylene chloride (40 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (120 ml)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice-bath
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Insoluble matters were removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, ethyl acetate (6 ml) and toluene (60 ml) were added
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N(C=C(N1)[N+](=O)[O-])CC(CO)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.88 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07262212B2

Procedure details

2-Chloro-4-nitro-1H-imidazole (6.78 g, 46 mmol) and 2-methyloxiran-2-ylmethyl 4-nitrobenzoate (12 g, 51 mmol) were dissolved in ethyl acetate (24 ml), and triethylamine (1.3 ml, 9.2 mmol) was added to the solution. The resulting mixture was stirred under reflux for 14 hours. The reaction mixture was concentrated under reduced pressure, and methylene chloride (40 ml) was added to the residue. The resulting precipitates were filtered off, and dissolved in methanol (120 ml). To the solution, potassium carbonate (318 mg, 2.3 mmol) was added, and the resulting mixture was stirred at room temperature for 1 hour. To the resulting mixture, 6 N hydrochloric acid (0.8 ml) and magnesium sulfate (8 g) were added in this order with cooling on ice-bath, and the resulting mixture was stirred for 30 minutes. Insoluble matters were removed by filtration through Celite, and the filtrate was concentrated under reduced pressure. To the residue, ethyl acetate (6 ml) and toluene (60 ml) were added. The resulting precipitates were filtered off and dried at 50° C. to afford 2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole (7.88 g, yield 72%) as a white powder.
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
318 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][CH:4]=[C:5]([N+:7]([O-:9])=[O:8])[N:6]=1.[N+](C1C=CC(C([O:19][CH2:20][C:21]2([CH3:24])[CH2:23][O:22]2)=O)=CC=1)([O-])=O.C(N(CC)CC)C.Cl.S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)(=O)C.C(=O)([O-])[O-].[K+].[K+]>[Cl:1][C:2]1[N:3]([CH2:23][C:21]([OH:22])([CH3:24])[CH2:20][OH:19])[CH:4]=[C:5]([N+:7]([O-:9])=[O:8])[N:6]=1 |f:4.5,7.8.9|

Inputs

Step One
Name
Quantity
6.78 g
Type
reactant
Smiles
ClC=1NC=C(N1)[N+](=O)[O-]
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCC2(OC2)C)C=C1
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
Quantity
318 mg
Type
catalyst
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and methylene chloride (40 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (120 ml)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice-bath
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Insoluble matters were removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, ethyl acetate (6 ml) and toluene (60 ml) were added
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N(C=C(N1)[N+](=O)[O-])CC(CO)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.88 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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